molecular formula C12H14BrN5O B5081391 5-amino-1-(3-bromophenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamide

5-amino-1-(3-bromophenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B5081391
M. Wt: 324.18 g/mol
InChI Key: PGZOWLVVDLGWNV-UHFFFAOYSA-N
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Description

5-amino-1-(3-bromophenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an amino group, a bromophenyl group, and an isopropyl group attached to the triazole ring

Future Directions

The future directions for research into this compound and related compounds could involve further exploration of their synthesis, properties, and potential applications. For example, 5-amino-pyrazoles have been used in the synthesis of a variety of heterocyclic compounds, and these could be explored further .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(3-bromophenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, 3-bromoaniline can be converted to 3-bromoazide, which then reacts with an appropriate alkyne to form the triazole ring.

    Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with the triazole intermediate.

    Attachment of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions, where an isopropyl halide reacts with the triazole intermediate.

    Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the triazole intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(3-bromophenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is being investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-amino-1-(3-bromophenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-(3-chlorophenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamide
  • 5-amino-1-(3-fluorophenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamide
  • 5-amino-1-(3-methylphenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamide

Uniqueness

The presence of the bromophenyl group in 5-amino-1-(3-bromophenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamide imparts unique chemical and physical properties compared to its analogs The bromine atom can influence the compound’s reactivity, polarity, and ability to participate in halogen bonding

Properties

IUPAC Name

5-amino-1-(3-bromophenyl)-N-propan-2-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN5O/c1-7(2)15-12(19)10-11(14)18(17-16-10)9-5-3-4-8(13)6-9/h3-7H,14H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZOWLVVDLGWNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(N(N=N1)C2=CC(=CC=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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